molecular formula C14H22 B15158562 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane CAS No. 678980-82-0

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane

Cat. No.: B15158562
CAS No.: 678980-82-0
M. Wt: 190.32 g/mol
InChI Key: JRNAIHKYDFDUIB-UHFFFAOYSA-N
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Description

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, also known as β-elemene (CAS 33880-83-0), is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Structurally, it features a cyclohexane core substituted with an ethenyl group at position 1 and two prop-1-en-2-yl (isoprenyl) groups at positions 2 and 4 (Figure 1). This compound is naturally abundant in soft corals such as Sinularia sp., where it constitutes 5.6% of the total hydrocarbon fraction . Notably, β-elemene exhibits significant antitumor activity, making it a focus of pharmacological research . Its physical properties include a density of 0.863 g/cm³, boiling point of 252.1°C, and low water solubility (vapor pressure: 0.031 mmHg at 25°C) .

Properties

CAS No.

678980-82-0

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1-ethenyl-2,4-bis(prop-1-en-2-yl)cyclohexane

InChI

InChI=1S/C14H22/c1-6-12-7-8-13(10(2)3)9-14(12)11(4)5/h6,12-14H,1-2,4,7-9H2,3,5H3

InChI Key

JRNAIHKYDFDUIB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(C(C1)C(=C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants like Curcuma wenyujin . The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted cyclohexanes .

Scientific Research Applications

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Coral-Derived Cyclohexanes

In Sinularia sp., β-elemene co-occurs with closely related compounds (Figure 2):

  • 7,11-Dimethyl-3-meth-1,6,10-dodecatriene : A linear terpene constituting 41.5% of the hydrocarbon fraction, contrasting with β-elemene’s cyclic structure and lower abundance .
  • 4a-Methyl-1-methylene-7-(1-methylethenyl)-decahydronaphthalene : A decalin derivative with a fused bicyclic system, present at 13.6% . Its rigid structure may limit bioavailability compared to β-elemene’s flexible cyclohexane ring .

Plant-Derived Cyclohexanes

  • 1-Methyl-1,2,4-tri(prop-1-en-2-yl)cyclohexane (from Polygonum hydropiper): Differs by an additional prop-1-en-2-yl group at position 1.
  • (1S,2S)-1-Ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane : Contains a propan-2-ylidene group instead of a second prop-1-en-2-yl group. The ketone moiety enhances polarity, likely improving solubility in polar solvents .

Functional Group Variations

Fluorinated Derivatives

  • Z-Pentafluoro-2-propenylcyclohexane : Fluorination at the propenyl group drastically alters properties, such as increased hydrophobicity (logP >4) and resistance to oxidative degradation. Such derivatives are explored in materials science but lack the bioactivity of β-elemene .

Epoxy Cyclohexanes

Epoxy derivatives (e.g., epoxy cyclohexane homopolyether ) undergo cationic ring-opening polymerization, unlike β-elemene, which lacks epoxide groups. This makes epoxy derivatives more reactive in polymer synthesis but less stable in biological environments .

Biodegradability and Environmental Impact

Methyl- and ethyl-substituted cyclohexanes (e.g., methylcyclohexane ) are rapidly degraded by sulfate-reducing bacteria (>90% within 14 days). In contrast, β-elemene’s branched isoprenyl groups slow biodegradation (~50% over the same period), increasing environmental persistence .

Pharmacological Activity

  • β-Elemene : Demonstrates antitumor activity by inducing apoptosis and inhibiting metastasis. Clinical studies report a 60% response rate in certain cancers .
  • Its cyclohexanone core reduces membrane permeability compared to β-elemene .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Source Key Application
β-Elemene C₁₅H₂₄ 204.35 252.1 Sinularia sp. Antitumor therapy
1-Methyl-1,2,4-tri(prop-1-en-2-yl)cyclohexane C₁₆H₂₄ 216.36 >260 (predicted) Polygonum hydropiper Antimicrobial research
Z-Pentafluoro-2-propenylcyclohexane C₉H₁₁F₅ 214.18 ~180 Synthetic Materials science

Table 2: Biodegradability Comparison

Compound Biodegradation Rate (% in 14 days) Key Microbiota
Methylcyclohexane >90 Sulfate-reducing bacteria
β-Elemene ~50 Limited substrate specificity

Biological Activity

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, commonly referred to as beta-elemene , is a bicyclic compound characterized by its unique cyclohexane structure with two prop-1-en-2-yl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities.

Chemical Structure and Properties

The molecular formula of beta-elemene is C15H24C_{15}H_{24}, and its structure is defined by the following characteristics:

  • Bicyclic Nature : Composed of a cyclohexane ring.
  • Substituents : Two propylene groups at positions 2 and 4.

The structural uniqueness contributes to its diverse biological activities, making it a subject of interest for further research.

Biological Activities

Research indicates that beta-elemene exhibits several significant biological activities:

Anticancer Properties

Studies have suggested that beta-elemene may induce apoptosis (programmed cell death) in various cancer cell lines. For instance:

  • Mechanism of Action : Beta-elemene's potential anticancer effects are attributed to its ability to interact with cellular membranes, influencing signaling pathways that lead to apoptosis .

Antimicrobial Activity

Beta-elemene has shown promising antimicrobial properties against specific bacterial strains. This activity positions it as a candidate for developing new antibacterial agents .

Research Findings and Case Studies

Several studies have explored the biological implications of beta-elemene:

  • Anticancer Studies :
    • A study demonstrated that beta-elemene could inhibit the proliferation of cancer cells significantly, with IC50 values indicating effective concentrations for inducing cell death .
  • Antimicrobial Studies :
    • In vitro tests revealed that beta-elemene exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of beta-elemene, a comparison with structurally similar compounds can be insightful:

Compound NameStructure CharacteristicsUnique Features
Beta-ElemeneCyclohexane ring with propylene substituentsNotable biological activity
IsopulegolMonoterpenoid alcohol derived from mentholPrecursor for various synthetic routes
LimoneneCyclic monoterpene with citrus aromaWidely used as a flavoring agent
Alpha-PineneBicyclic monoterpene found in pine treesKnown for its distinct pine scent

This table highlights how beta-elemene's specific arrangement of substituents influences both its chemical reactivity and biological activity compared to other similar compounds.

The mechanisms underlying the biological activities of beta-elemene involve complex interactions at the molecular level:

  • Cell Membrane Interaction : Studies indicate that beta-elemene interacts with lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways related to growth and apoptosis .

Q & A

What are the optimal synthetic routes for 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves a multi-step approach. A core strategy is the Diels-Alder reaction to form the cyclohexane backbone, followed by alkylation or olefin metathesis to introduce substituents. For example:

Cyclohexane core formation : Use cyclohexene derivatives with dienophiles like maleic anhydride under thermal or catalytic conditions (e.g., Lewis acids) to optimize regioselectivity .

Substituent introduction : Prop-1-en-2-yl groups can be added via alkylation using allyl halides under basic conditions (e.g., KOtBu in THF). Temperature control (0–25°C) minimizes side reactions like over-alkylation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from regioisomers. Yield improvements (60–75%) are achievable with slow addition of reagents and inert atmospheres .

How does stereoisomerism impact the physicochemical properties of this compound, and what analytical techniques resolve it?

Advanced Research Question
The compound’s stereoisomerism arises from the spatial arrangement of the prop-1-en-2-yl and ethenyl groups. Key methods for analysis include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish diastereomers via coupling constants (e.g., Jtrans>JcisJ_{\text{trans}} > J_{\text{cis}}) and chemical shifts of allylic protons .
  • X-ray Crystallography : Resolves absolute configuration, particularly for crystalline derivatives (e.g., brominated analogs) .
  • Chiral HPLC : Using columns like Chiralpak IG or IA with hexane/isopropanol eluents separates enantiomers, critical for bioactivity studies .

What computational approaches predict the electronic structure and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G** level is widely used to:

  • Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Calculate bond dissociation energies (BDEs) for prop-1-en-2-yl groups, revealing susceptibility to radical-mediated degradation .
  • Simulate IR and UV-Vis spectra for comparison with experimental data, validating structural assignments .
    Molecular Dynamics (MD) simulations further model solvent interactions (e.g., toluene or DMSO) to assess aggregation behavior .

How do reaction conditions affect regioselectivity during substituent introduction?

Advanced Research Question
Regioselectivity challenges arise from competing alkylation at multiple positions. Mitigation strategies include:

  • Directing Groups : Temporary protection of reactive sites (e.g., silyl ethers) guides alkylation to the desired 2,4-positions .
  • Catalytic Control : Palladium catalysts (e.g., Pd(OAc)2_2/PPh3_3) enable selective allylic alkylation via π-allyl intermediates, reducing byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,2-addition over 1,4-pathways .

What are the key challenges in characterizing thermal stability and decomposition pathways?

Basic Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Decomposition onset : ~180°C, with mass loss attributed to prop-1-en-2-yl group elimination .
  • Byproduct Identification : GC-MS detects fragments like isoprene and cyclohexene derivatives, suggesting retro-Diels-Alder pathways .
    Controlled heating rates (5–10°C/min) in inert atmospheres (N2_2) improve reproducibility .

How can spectroscopic data distinguish this compound from structurally similar analogs?

Basic Research Question
Key spectral markers include:

  • IR Spectroscopy : A strong C=C stretch at ~1640 cm1^{-1} (ethenyl) and ~1680 cm1^{-1} (prop-1-en-2-yl) .
  • 13C^{13}\text{C}-NMR : Quaternary carbons adjacent to double bonds resonate at δ 120–130 ppm, while allylic methyl groups appear at δ 20–25 ppm .
  • Mass Spectrometry : Molecular ion [M+^+] at m/z 220 (C15_{15}H24_{24}) and fragments at m/z 147 (loss of propene) .

What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation?

Advanced Research Question
Hydrogenation over Pd/C or Raney Ni proceeds via:

  • Stepwise Reduction : The ethenyl group (less substituted) hydrogenates first (0–50 psi H2_2), followed by prop-1-en-2-yl groups.
  • Steric Effects : Bulky substituents at the 2,4-positions slow kinetics, requiring higher pressures (100 psi) .
    Deuterium labeling studies (D2_2 gas) and 2H^{2}\text{H}-NMR track hydrogenation pathways .

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